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molecular formula C9H10N2O4 B189081 Ethyl 3-amino-5-nitrobenzoate CAS No. 10394-67-9

Ethyl 3-amino-5-nitrobenzoate

Cat. No. B189081
M. Wt: 210.19 g/mol
InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875728B2

Procedure details

3-Amino-5-nitrobenzoic acid (910 mg, 5.0 mmol) was dissolved in EtOH (25 mL). DCC (1.51 g, 7.3 mmol) was added, and the mixture was stirred under reflux overnight. The solid precipitation was filtered off and the filtrate was evaporated. The residue was triturated in the solvent mixture ether:hexane:ethyl acetate, 5:5:1. The title compound was isolated as a fine light yellow powder (0.9 g, 85.7%).
Quantity
910 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:14]1CCC(N=C=NC2CCCCC2)C[CH2:15]1>CCO>[CH2:14]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:2]([NH2:1])[CH:3]=1)[CH3:15]

Inputs

Step One
Name
Quantity
910 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in the solvent mixture ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC(=C1)[N+](=O)[O-])N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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